
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NBQX, is a quinoxaline derivative that has been widely studied for its potential use in treating neurological disorders. This compound is a potent antagonist of the ionotropic glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system.
Mecanismo De Acción
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide acts as a non-competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. By blocking these receptors, this compound reduces the excitatory neurotransmission in the central nervous system, which can lead to the prevention of excitotoxicity and neuronal damage. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal damage, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This makes it a valuable tool for studying the role of glutamate receptors in synaptic plasticity and excitotoxicity. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, including the development of more potent and selective antagonists of glutamate receptors, the investigation of its potential use in combination with other drugs for the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.
Métodos De Síntesis
The synthesis of 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with benzyl alcohol to form benzyl 2-chloro-3-nitrobenzoate, which is then reacted with 2,3-dichloroquinoxaline to form 2-benzoyl-3-(benzyloxycarbonylmethyl)quinoxaline. Finally, the compound is oxidized with m-chloroperbenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. This compound has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c27-22(15-7-2-1-3-8-15)21-19(24-18-11-4-5-12-20(18)25(21)29)14-32-23(28)16-9-6-10-17(13-16)26(30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMNOLZEFMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

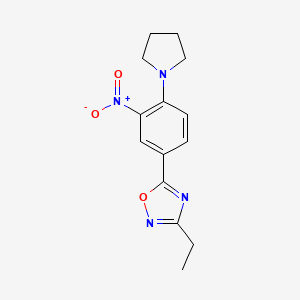
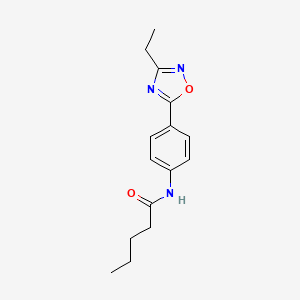
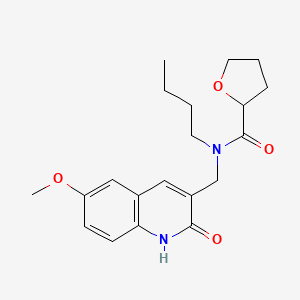


![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
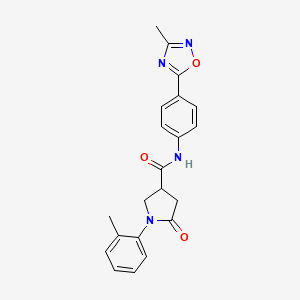
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

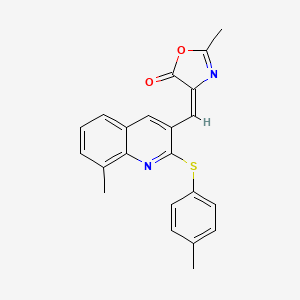
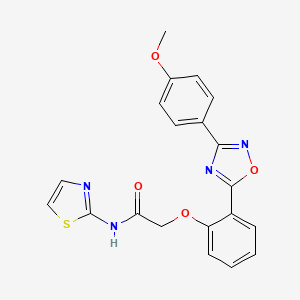
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

